1-(Cyclopropanesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of cyclopropanesulfonyl and imidazo[1,2-b]pyridazin-6-yloxy groups attached to a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multi-step reactions that include the formation of the imidazo[1,2-b]pyridazine core, followed by the attachment of the cyclopropanesulfonyl group and the piperidine ring. Common synthetic routes may involve:
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazo[1,2-b]pyridazine core.
Condensation Reactions: These reactions are used to form the imidazo[1,2-b]pyridazine ring system by condensing appropriate precursors.
Intramolecular Cyclizations: This step involves the cyclization of intermediates to form the final imidazo[1,2-b]pyridazine structure.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The cyclopropanesulfonyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also studied for their biological activities.
Imidazo[1,2-b]pyrazoles: These compounds have a different ring system but exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and advantages over other similar compounds .
Properties
Molecular Formula |
C15H20N4O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C15H20N4O3S/c20-23(21,13-1-2-13)18-8-5-12(6-9-18)11-22-15-4-3-14-16-7-10-19(14)17-15/h3-4,7,10,12-13H,1-2,5-6,8-9,11H2 |
InChI Key |
GRROAWZXNMPGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.